Ethyl 2-hydroxycyclopropanecarboxylate
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Overview
Description
Ethyl 2-hydroxycyclopropanecarboxylate is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative, specifically an ester, characterized by a hydroxy group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxycyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms a cyclopropane ring via a cyclopropanation reaction. The hydroxy group can then be introduced through subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using ethyl diazoacetate and alkenes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium or copper complexes are commonly used to facilitate the cyclopropanation process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxocyclopropanecarboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group
Major Products Formed
Oxidation: Ethyl 2-oxocyclopropanecarboxylate.
Reduction: Ethyl 2-hydroxycyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-hydroxycyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 2-hydroxycyclopropanecarboxylate involves its reactivity as an ester and a hydroxy-substituted cyclopropane. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, oxidation, and reduction reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropanecarboxylate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxycyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopropanecarboxylic acid: The parent acid of this compound, lacking the ester group
Uniqueness
This compound is unique due to the presence of both a hydroxy group and an ester group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-hydroxycyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5(4)7/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGCGVNWENVUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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